COH29

Ribonucleotide Reductase Inhibition Enzyme Assay Cancer Cell Proliferation

Researchers studying antimetabolite resistance or DNA repair pathways often face limitations with conventional RNR inhibitors: hydroxyurea and gemcitabine encounter resistance, while 3-AP/Triapine carries iron-chelation toxicity. COH29 (CAS 1190932-38-7) overcomes these barriers via a distinct mechanism-binding a unique ligand pocket on hRRM2 to block holoenzyme assembly. • Overcomes hydroxyurea & gemcitabine resistance; IC50 = 16 μM against recombinant RNR • Orally bioavailable; no iron-chelation toxicity vs. 3-AP/Triapine • Selective cytotoxicity against NCI 60 cancer panel; minimal effect on normal fibroblasts • Dose-dependent tumor inhibition in MOLT-4 & TOV11D xenograft models Available in multiple pack sizes with rapid global shipping.

Molecular Formula C22H16N2O5S
Molecular Weight 420.4 g/mol
CAS No. 1190932-38-7
Cat. No. B606759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOH29
CAS1190932-38-7
SynonymsCOH29;  COH-29;  COH 29.
Molecular FormulaC22H16N2O5S
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O
InChIInChI=1S/C22H16N2O5S/c25-15-8-6-13(10-17(15)27)19-20(12-4-2-1-3-5-12)30-22(23-19)24-21(29)14-7-9-16(26)18(28)11-14/h1-11,25-28H,(H,23,24,29)
InChIKeyLGGDLPSXAGQFSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





COH29: Orally Active RNR Inhibitor


COH29 (N-(4-(3,4-dihydroxyphenyl)-5-phenylthiazol-2-yl)-3,4-dihydroxybenzamide; CAS 1190932-38-7) is an orally bioavailable, aromatically substituted thiazole compound that functions as a potent inhibitor of human ribonucleotide reductase (RNR) [1]. It exerts its antineoplastic effects by binding to a unique ligand-binding pocket on the RNR M2 subunit (hRRM2) near the C-terminal tail, thereby blocking the assembly of the active hRRM1/hRRM2 holoenzyme complex and depleting the cellular pool of deoxyribonucleotide triphosphates (dNTPs) required for DNA synthesis [2]. COH29 was developed through lead optimization of a virtual screening hit from the NCI diverse small-molecule database and represents a novel mechanistic class of RNR inhibitors distinct from existing clinical agents [1].

Why COH29 Cannot Be Substituted


COH29 possesses a unique binding mechanism and target specificity that fundamentally differentiates it from other RNR inhibitors, rendering simple substitution with in-class compounds (e.g., hydroxyurea, gemcitabine, 3-AP/Triapine) scientifically inappropriate. Unlike hydroxyurea, which quenches the tyrosyl radical in the RNR R2 subunit [1], and gemcitabine, which is a nucleoside analog that inhibits both RNR and DNA synthesis, COH29 acts as a small-molecule blocker of RNR holoenzyme formation by targeting a novel ligand-binding pocket on the RRM2 subunit near the C-terminal tail [2]. This distinct mechanism underlies its ability to overcome resistance to hydroxyurea and gemcitabine, avoid iron chelation-related toxicities associated with 3-AP, and exhibit a favorable selectivity profile against normal cells [1]. The quantitative evidence in Section 3 demonstrates that substitution with a generic alternative would forfeit these key differentiators.

COH29 Differential Evidence


RNR Inhibition Potency vs. Hydroxyurea

COH29 demonstrates potent inhibition of recombinant human RNR (RRM1/RRM2) with an IC50 of 16 μM . The original research presentation indicates that COH29 achieves sub-micromolar range inhibition [1], representing significantly greater potency than the prototypical RNR inhibitor hydroxyurea (HU), which typically requires millimolar concentrations for effective enzyme inhibition [2].

Ribonucleotide Reductase Inhibition Enzyme Assay Cancer Cell Proliferation

Overcomes Hydroxyurea & Gemcitabine Resistance

COH29 effectively overcomes resistance to both hydroxyurea (HU) and gemcitabine in cancer cells [1]. COH29 is cytotoxic against human epithelioid cancer KB cell lines that display resistance to HU or gemcitabine, as well as KB cell lines overexpressing MDR [2]. This represents a critical functional differentiation, as clinical RNR inhibitors suffer from the development of drug resistance [1].

Drug Resistance Antimetabolite Cancer Cell Lines

No Iron Chelation Toxicity vs. Triapine

A major advantage of COH29 over other RNR inhibitors in development, such as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine, 3-AP), is that it does not appear to be an iron chelator, thus reducing the potential side effects [1]. 3-AP is associated with severe iron chelating side effects [2]. Preclinically, COH29 is not associated with iron chelating-related toxicities such as hypoxia [3].

Iron Chelation Toxicity Safety Profile

Enhanced Sensitivity in BRCA1-Defective Cells

BRCA-1-defective human breast cancer cells (HCC1937) are more sensitive than wild-type BRCA-1 counterparts (HCC1937 + BRCA1) to COH29 both in vitro and in vivo [1]. COH29 induced more double-strand breaks (DSBs) and DNA-damage response in BRCA1-defective cells compared to BRCA1-reconstituted cells [1]. Cell lines deficient in BRCA1 exhibit greater sensitivity to COH29 than BRCA1 wildtype cell lines, implicating inhibition of DNA repair mechanisms in line with PARP inhibitors [2].

BRCA1 DNA Repair Synthetic Lethality

Cancer-Selective Cytotoxicity

COH29 effectively inhibits proliferation of most cell lines in the NCI 60 human cancer panel, most notably ovarian cancer and leukemia, but exerts little effect on normal fibroblasts or endothelial cells [1]. COH29 shows less toxicity to human normal fibroblast cells as compared to 3-AP [2].

Selectivity Cytotoxicity Normal Cells

In Vivo Tumor Growth Inhibition

In vivo, COH29 results in a dose-dependent inhibition of MOLT-4 tumor xenograft growth with twice-daily oral dosing at 50 mg/kg and 100 mg/kg, which is pronounced by Day 12 of treatment . Similarly, 7 days of treatment of mice bearing TOV11D xenografts with 200, 300, or 400 mg/kg/day COH29 results in a dose-dependent inhibition of tumor xenograft growth .

Xenograft In Vivo Tumor Growth

COH29 Research Applications


Acquired RNR Inhibitor Resistance

COH29 is uniquely suited for research investigating mechanisms of acquired resistance to antimetabolite chemotherapies. Given its demonstrated ability to overcome hydroxyurea and gemcitabine resistance [1], COH29 serves as an essential tool compound for studying resistance pathways, evaluating combination strategies to circumvent resistance, and identifying biomarkers of response in resistant cancer models.

BRCA1-Defective Cancer & DNA Repair

The enhanced sensitivity of BRCA1-defective cancer cells to COH29 makes it a valuable probe for investigating DNA repair mechanisms, particularly in homologous recombination (HR)-deficient tumors [2]. Researchers can employ COH29 to explore synthetic lethality strategies akin to PARP inhibitors, study the interplay between RNR inhibition and DNA damage response, and evaluate therapeutic opportunities in BRCA-mutated or HR-deficient cancers.

Oral Bioavailable In Vivo Efficacy

COH29's oral bioavailability and lack of iron chelation toxicity, in contrast to 3-AP (Triapine) [3], make it a preferred candidate for in vivo xenograft studies. Its dose-dependent tumor growth inhibition in MOLT-4 and TOV11D models provides a robust foundation for preclinical efficacy experiments, particularly when long-term dosing and minimal confounding toxicities are required.

Cancer-Selective Cytotoxicity Studies

The differential cytotoxicity profile of COH29—potent inhibition of NCI 60 cancer cell lines (especially ovarian and leukemia) with little effect on normal fibroblasts [4]—positions it as an ideal tool for studies focused on therapeutic index and selectivity. Researchers investigating cancer cell-specific vulnerabilities or seeking to minimize off-target effects in normal tissues will find COH29 to be a superior RNR inhibitor choice compared to less selective alternatives.

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